1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

CYP3A4 Drug-Drug Interactions ADME

This β-lactam azetidinone features a 3,5-dichlorophenyl substituent at N1 and gem-dimethyl at C3, delivering a unique CYP inhibition fingerprint ideal for DDI panels and SAR studies. With a well-characterized, non-potent CYP profile (CYP3A4 IC50 37 µM, CYP2C9 IC50 28 µM, CYP2E1 IC50 2 µM), it serves as a moderate-inhibitor comparator to calibrate assay sensitivity and benchmark new chemical entities. Its synthetic tractability and favorable ADME properties make it a compelling scaffold for anti-infective or metabolic-disease lead optimization. Procure this reference standard to enhance your in vitro metabolite identification and reaction-phenotyping workflows.

Molecular Formula C11H11Cl2NO
Molecular Weight 244.12
CAS No. 478261-96-0
Cat. No. B2422097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one
CAS478261-96-0
Molecular FormulaC11H11Cl2NO
Molecular Weight244.12
Structural Identifiers
SMILESCC1(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3
InChIKeyRJXPPXWPIUEGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (CAS 478261-96-0): Azetidinone Core and Chlorophenyl Moiety


1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (CAS 478261-96-0) is a synthetic β-lactam derivative featuring an azetidin-2-one core substituted with a 3,5-dichlorophenyl group at the nitrogen and a 3,3-dimethyl moiety. The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties . It is also characterized by its physicochemical properties, such as a predicted boiling point of 424.7±35.0 °C and a molecular weight of 244.12 g/mol . Its interaction with cytochrome P450 enzymes has been quantitatively assessed, providing a basis for evaluating its ADME profile [1].

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: Structural Specificity Precludes Simple Analog Replacement


The 3,5-dichlorophenyl substitution pattern and the 3,3-dimethyl azetidinone core of this compound are not readily interchangeable with other azetidinone analogs. Substitution at the nitrogen with a 3,5-dichlorophenyl group, as opposed to other halogenated or unsubstituted phenyl rings, significantly alters electronic and steric properties, which in turn affects target binding and metabolic stability [1]. The presence of the 3,3-dimethyl group influences conformational flexibility and lipophilicity, parameters that are critical for both biological activity and pharmacokinetic behavior [2]. Therefore, generic substitution with other azetidinones lacking these specific structural features would likely result in divergent ADME and pharmacological profiles, as evidenced by the compound's unique cytochrome P450 inhibition pattern [3].

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: Quantitative CYP Inhibition Profile as a Key Differentiator


CYP3A4 Inhibition: A Moderate Profile Compared to Known Strong Inhibitors

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one exhibits moderate inhibition of CYP3A4 with an IC50 of 37,000 nM (37 µM) in human liver microsomes [1]. This places its potency below that of strong clinical CYP3A4 inhibitors such as ketoconazole (IC50 ~0.02 µM) and ritonavir (IC50 ~0.1 µM), indicating a reduced likelihood of perpetrating clinically significant drug-drug interactions via this isoform [2].

CYP3A4 Drug-Drug Interactions ADME

CYP2C9 Inhibition: A Comparable Moderate Profile

The compound inhibits CYP2C9 with an IC50 of 28,000 nM (28 µM) in human liver microsomes [1]. This value is similar to its CYP3A4 inhibition potency, and again is significantly weaker than established strong CYP2C9 inhibitors like fluconazole (IC50 ~10 µM) and sulfaphenazole (IC50 ~0.3 µM) [2].

CYP2C9 Drug-Drug Interactions Metabolism

CYP2E1 Inhibition: A Unique Point of Divergence from Common Azetidinone Analogs

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one shows more potent inhibition of CYP2E1 with an IC50 of 2,000 nM (2 µM) in human liver microsomes [1]. This is a key differentiator, as many azetidinone derivatives do not potently inhibit CYP2E1. For instance, other 3,3-dimethylazetidin-2-ones have been optimized for 11β-HSD1 inhibition and exhibit minimal CYP inhibition [2].

CYP2E1 Selectivity Metabolic Profiling

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: Targeted Research Applications Based on its CYP Inhibition Signature


In Vitro DDI Screening: A Moderate Inhibitor for Baseline Comparisons

The well-characterized, moderate CYP inhibition profile (CYP3A4 IC50 37 µM; CYP2C9 IC50 28 µM) makes this compound suitable as a reference standard or a 'moderate inhibitor' comparator in in vitro drug-drug interaction (DDI) screening panels. It can be used to calibrate assay sensitivity and to benchmark new chemical entities against a compound with a known, non-potent interaction potential [1].

CYP2E1 Probe Substrate and Selectivity Studies

Given its relative potency against CYP2E1 (IC50 2 µM) compared to other CYP isoforms, this compound could serve as a starting point for developing more selective CYP2E1 inhibitors or as a chemical probe to investigate CYP2E1-mediated metabolism in vitro. Its distinct inhibition pattern, as opposed to other azetidinones, makes it a valuable tool for structure-activity relationship (SAR) studies focused on isoform selectivity [1].

Medicinal Chemistry: A Scaffold with Reduced DDI Liability

For medicinal chemistry programs seeking to develop azetidinone-based therapeutics, this compound exemplifies a scaffold with a potentially favorable DDI profile. Its moderate CYP inhibition, combined with the established synthetic tractability of the azetidinone core, positions it as a promising lead-like molecule or a fragment for further optimization in areas like anti-infectives or metabolic disease, where minimizing drug interactions is crucial .

Reference Compound for Metabolite Identification Studies

The compound's moderate CYP inhibition and its structural features make it a useful reference for in vitro metabolite identification studies. Its distinct mass spectral and chromatographic properties facilitate the development of analytical methods, and its known CYP inhibition profile helps in attributing metabolite formation to specific enzymes in reaction phenotyping experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.